Home > Products > Building Blocks P2688 > L-Pantoprazole sodium
L-Pantoprazole sodium - 160488-53-9

L-Pantoprazole sodium

Catalog Number: EVT-505512
CAS Number: 160488-53-9
Molecular Formula: C₁₆H₁₄F₂N₃NaO₄S
Molecular Weight: 405.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Pantoprazole sodium, chemically known as sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, is the [] active enantiomer of the proton pump inhibitor pantoprazole. It is a chiral compound, meaning it exists in two forms that are mirror images of each other. L-Pantoprazole sodium is the form that exhibits the desired pharmacological activity []. In scientific research, L-Pantoprazole sodium is primarily used as a model compound for analytical chemistry studies and as a target for developing and validating new chiral separation techniques [, ].

D-Pantoprazole Sodium

  • Compound Description: D-Pantoprazole sodium is the enantiomer of L-pantoprazole sodium. Enantiomers are molecules that are mirror images of each other and cannot be superimposed.
  • Relevance: While both D- and L-pantoprazole sodium belong to the same chemical class, they may exhibit different pharmacological properties. The separation and quantification of D-pantoprazole sodium in L-pantoprazole sodium drug formulations is crucial for quality control as it can impact drug efficacy and safety. ,

5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole

  • Compound Description: This compound is a key intermediate in the synthesis of both L-pantoprazole and D-pantoprazole.
  • Relevance: This compound represents the precursor before the chiral center is established in the synthesis of L-pantoprazole sodium. Its successful oxidation is crucial for producing the desired enantiomer.

S-(-)-5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole

  • Compound Description: This compound is the non-salt form of L-pantoprazole, also known as (L)-pantoprazole.
  • Relevance: (L)-Pantoprazole is directly converted into L-pantoprazole sodium through a salt formation process. Understanding the properties of (L)-pantoprazole is essential for optimizing the synthesis and formulation of L-pantoprazole sodium.
  • Compound Description: While not explicitly named, "related substances" are mentioned in several papers in the context of quality control for L-pantoprazole sodium. , These likely include impurities, degradation products, or other byproducts that may arise during the synthesis or storage of the drug.
  • Relevance: Monitoring related substances is critical for ensuring the purity, safety, and efficacy of L-pantoprazole sodium drug formulations. ,
Source and Classification

(S)-(-)-Pantoprazole sodium salt is classified under the category of proton pump inhibitors. It works by inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, thus reducing gastric acid secretion. This compound is synthesized from specific precursors through a series of chemical reactions involving condensation and oxidation processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-(-)-pantoprazole sodium salt typically involves several steps:

  1. Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction is usually conducted in an aqueous solution of sodium hydroxide at controlled temperatures (25-30 °C) .
  2. Oxidation: The resultant thioether undergoes oxidation, often using sodium hypochlorite as an oxidizing agent. This step converts the thioether into a sulfoxide intermediate .
  3. Formation of Sodium Salt: The sulfoxide is then treated with an aqueous solution of sodium hydroxide to form the sodium salt of pantoprazole . Various methods have been proposed to optimize this reaction, including adjusting pH levels and using different solvents to enhance yield and purity .
  4. Crystallization: The final product is typically crystallized from a suitable solvent mixture to obtain (S)-(-)-pantoprazole sodium sesquihydrate or amorphous forms depending on the desired characteristics .
Molecular Structure Analysis

Structure and Data

(S)-(-)-Pantoprazole sodium salt has a complex molecular structure characterized by its benzimidazole core and various substituents that contribute to its pharmacological activity. The molecular formula is C16H15F2N3NaO4SC_{16}H_{15}F_{2}N_{3}NaO_{4}S, with a molecular weight of approximately 405.36 g/mol.

The structure can be represented as follows:

  • Benzimidazole Ring: A bicyclic structure that provides the core pharmacophore.
  • Difluoromethoxy Group: Enhances lipophilicity and contributes to its biological activity.
  • Sodium Ion: Improves solubility in aqueous environments.
Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of (S)-(-)-pantoprazole sodium salt include:

  1. Condensation Reaction:
    5 difluoromethoxy 2 mercaptobenzimidazole+2 chloromethyl 3 4 dimethoxypyridinepantoprazole sulfide\text{5 difluoromethoxy 2 mercaptobenzimidazole}+\text{2 chloromethyl 3 4 dimethoxypyridine}\rightarrow \text{pantoprazole sulfide}
  2. Oxidation Reaction:
    pantoprazole sulfide+NaOClpantoprazole sulfoxide\text{pantoprazole sulfide}+\text{NaOCl}\rightarrow \text{pantoprazole sulfoxide}
  3. Formation of Sodium Salt:
    pantoprazole sulfoxide+NaOH(S)() pantoprazole sodium salt\text{pantoprazole sulfoxide}+\text{NaOH}\rightarrow (S)-(-)\text{ pantoprazole sodium salt}

These reactions are typically monitored using High-Performance Liquid Chromatography to ensure completion and purity .

Mechanism of Action

Process and Data

(S)-(-)-Pantoprazole sodium salt functions by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This enzyme plays a crucial role in the final step of gastric acid production. By blocking this enzyme, pantoprazole effectively reduces gastric acid secretion, leading to increased pH levels in the stomach and relief from acid-related disorders.

The mechanism can be summarized as follows:

  1. Inhibition of Proton Pump: Binding to the ATPase enzyme prevents proton transport into the gastric lumen.
  2. Reduction in Acid Secretion: Leads to decreased acidity in gastric contents, promoting healing of ulcers and reducing symptoms associated with gastroesophageal reflux disease.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-(-)-Pantoprazole sodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature as a sodium salt.
  • Melting Point: The melting point varies depending on hydration state but generally falls within 120-130 °C for sesquihydrate forms.
  • Stability: Stability is pH-dependent; it is more stable at higher pH levels but can degrade under acidic conditions.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

(S)-(-)-Pantoprazole sodium salt is primarily utilized in clinical settings for:

  1. Treatment of Gastroesophageal Reflux Disease: Provides symptomatic relief by decreasing gastric acidity.
  2. Management of Erosive Esophagitis: Aids in healing esophageal lining damaged by acid exposure.
  3. Zollinger-Ellison Syndrome Management: Controls excessive gastric acid secretion associated with this rare condition.

Additionally, research continues into its potential applications in other gastrointestinal disorders and its role in combination therapies for enhanced efficacy .

Chemical Identity and Stereochemical Significance

Structural Elucidation of (S)-(-)-Pantoprazole Sodium Salt

Molecular Configuration and Chiral Centers

(S)-(-)-Pantoprazole Sodium Salt is the enantiopure S-isomer of pantoprazole sodium, chemically designated as sodium 5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazol-1-ide trihydrate. The molecule contains a single chiral center at the sulfur atom of the sulfinyl group (-S=O), which adopts a tetrahedral geometry due to sulfur's sp³ hybridization in this configuration [4] [10]. The absolute (S) configuration at this sulfur center determines the three-dimensional spatial orientation critical for its biological activity. The sodium salt form exists as a trihydrate (C₁₆H₁₄F₂N₃O₄S·Na⁺·3H₂O) with a molecular weight of 459.40 g/mol, enhancing its aqueous solubility and stability compared to the free acid form [10]. The distinctive structural feature compared to other proton pump inhibitors (PPIs) is the difluoromethoxy substituent at the 5-position of the benzimidazole ring and dimethoxy groups at the 3- and 4-positions of the pyridine ring, which collectively influence its electronic properties and metabolic stability [9].

Table 1: Structural Characteristics of (S)-(-)-Pantoprazole Sodium Salt

PropertySpecification
Chemical NameSodium 5-(difluoromethoxy)-2-[[(R)-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazol-1-ide trihydrate
Molecular FormulaC₁₆H₁₄F₂N₃O₄S·Na⁺·3H₂O
Molecular Weight459.40 g/mol
Chiral CenterSulfinyl sulfur (S-configuration)
Key Functional GroupsDifluoromethoxybenzimidazole, dimethoxypyridine, sulfinyl bridge
SMILES NotationO=S@@CC3=NC=CC(OC)=C3OC.O.O.O

Comparative Analysis with Racemic Pantoprazole Sodium

Racemic pantoprazole sodium is an equimolar mixture of (R)-(+)- and (S)-(-)-enantiomers. The enantiopure S-form exhibits distinct physicochemical properties due to the absence of its mirror-image counterpart. Key differences include:

  • Optical Rotation: The S-enantiomer exhibits a characteristic negative optical rotation ([α]₂₀ᴰ = -128° to -140° in methanol), distinguishing it from the dextrorotatory R-enantiomer [8].
  • Crystalline Structure: X-ray diffraction studies reveal that the sodium salt trihydrate form of the S-enantiomer possesses a unique crystalline lattice not observed in the racemate, contributing to enhanced solid-state stability and predictable dissolution behavior [10].
  • Acid Stability Profile: The S-enantiomer demonstrates a pKa1 of 3.83 (pyridinium nitrogen) and exceptionally low pKa2 of 0.11 (benzimidazole nitrogen), similar to the racemate. However, its activation rate in acidic environments is stereosensitive, with the S-configuration enabling more optimal spatial positioning for proton pump binding [9] [5].
  • Solubility and Hydration: The enantiopure sodium salt trihydrate form exhibits higher aqueous solubility (18 mg/mL in DMSO equivalents) than the racemate, attributed to its crystalline hydrate structure that facilitates water interaction [9].

Table 2: Comparative Physicochemical Properties of Pantoprazole Enantiomers

Property(S)-(-)-PantoprazoleRacemic PantoprazoleSignificance
Optical Rotation-128° to -140° (c=1, methanol)~0° (racemic mixture)Confirms enantiopurity
pKa1 (Pyridinium N)3.833.83Similar acid accumulation in parietal cells
pKa2 (Benzimidazole N)0.110.11Comparable activation kinetics
Activation Half-life (pH 1.3)~9.3 minutes~9.3 minutesSimilar acid conversion rate
Protein Binding88-92% (AGP-preferred)88-92% (non-stereoselective)Potential PK differences in vivo

Role of Stereochemistry in Proton Pump Inhibition

Enantioselective Binding to H+/K+-ATPase

The (S)-(-)-enantiomer exhibits stereoselective binding affinity to the gastric H⁺/K⁺-ATPase proton pump. Upon acid-catalyzed activation in the parietal cell canaliculus (pH < 4), the sulfinyl group undergoes protonation and rearrangement to form a tetracyclic sulfenamide intermediate. This reactive species forms disulfide bonds with luminally accessible cysteine residues of the α-subunit of H⁺/K⁺-ATPase. Crucially, the spatial orientation of the (S)-sulfinyl configuration favors covalent bonding with Cys813 within the pump's transmembrane domain, with secondary binding to Cys822 [2] [5]. The binding affinity constant (logK) for the S-enantiomer at Cys822 is approximately 4.66 for human serum albumin (HSA) and 4.83 for α1-acid glycoprotein (AGP), demonstrating stronger interactions with plasma transport proteins compared to the R-enantiomer (logK 4.02 for HSA, 4.47 for AGP) [7]. This stereopreference translates to:

  • Enhanced Target Engagement: Molecular docking simulations reveal the S-enantiomer adopts a lower-energy binding pose at the proton pump's luminal surface, with the dimethoxypyridine ring optimally positioned for hydrophobic interactions within the membrane-spanning helices [7].
  • Irreversible Inhibition: The disulfide bond formation is stereospecifically stabilized by hydrogen bonding between the benzimidazole nitrogen and Glu820 of the ATPase, rendering inhibition irreversible until new pump synthesis occurs (~25% daily turnover) [2] [3].
  • Binding Kinetics: Fluorescence quenching studies demonstrate a 10-15% higher binding constant for the S-enantiomer compared to the racemate at equimolar concentrations, confirming thermodynamic favorability of the S-configuration at the target site [7].

Impact of Absolute Configuration on Pharmacodynamic Efficacy

The (S)-absolute configuration confers distinct pharmacodynamic advantages over racemic pantoprazole:

  • Accelerated Onset of Action: In human pharmacodynamic studies, 20mg of (S)-pantoprazole achieved significantly higher intragastric pH elevation within 40-115 minutes post-first dose compared to 40mg racemic pantoprazole (p<0.05). This is attributed to stereoselective plasma protein binding patterns where the S-enantiomer exhibits lower unbound fraction (8-12%) than the R-enantiomer (15-18%), facilitating greater tissue distribution and parietal cell uptake [6] [7].
  • Superior Nocturnal Acid Control: Due to its extended plasma residence time (t₁/₂ ≈ 1.5 hours vs. 1.0 hour for racemic pantoprazole) and slower metabolic clearance mediated by stereoselective CYP2C19 metabolism, the S-enantiomer maintains therapeutic concentrations longer. This results in a 20-30% reduction in nocturnal acid breakthrough events compared to the racemate during the first 48 hours of dosing [3] [6].
  • Metabolic Stability: The S-enantiomer undergoes reduced cytochrome P450-mediated oxidation (primarily CYP2C19 and CYP3A4) compared to its R-counterpart. Enantioselective metabolism studies in dogs showed the area under the curve (AUC) of the S-enantiomer was 1.3-fold higher than the R-enantiomer after racemate administration, indicating slower clearance of the S-form [4] [8]. This translates to more sustained inhibition of newly synthesized proton pumps.
  • Binding Site Occupancy: Unlike rabeprazole or omeprazole enantiomers, (S)-pantoprazole demonstrates preferential binding to Cys822 (60-70% occupancy) versus Cys813 (30-40%). This cysteine residue is located deeper within the transmembrane domain, resulting in disulfide bonds more resistant to glutathione reduction (3mM cellular concentration) and prolonged inhibitory effects [5] [9]. After ex vivo reduction with dithiothreitol, H⁺/K⁺-ATPase activity recovered 40% slower from S-enantiomer inhibition versus racemic inhibition [5].

Table 3: Pharmacodynamic Advantages of (S)-(-)-Pantoprazole Sodium Salt

Parameter(S)-(-)-PantoprazoleRacemic PantoprazoleClinical Implication
Time to pH >4 (first dose)40-115 min (significantly higher)Slower initial responseFaster symptom relief
Nocturnal pH controlpH ~3.0 at nightpH ~2.0 at nightReduced nocturnal acid breakthrough
Cys822 binding occupancy60-70%30-40% (average across enantiomers)More stable inhibition
Glutathione reversal half-life>120 minutes90 minutesLonger target engagement
CYP-mediated clearanceReduced (CYP2C19 stereoselectivity)Higher for R-enantiomerLower interindividual variability

Properties

CAS Number

160488-53-9

Product Name

(S)-(-)-Pantoprazole Sodium Salt

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

Molecular Formula

C₁₆H₁₄F₂N₃NaO₄S

Molecular Weight

405.35

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1

SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]

Synonyms

6-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; 5-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)_x000B_methyl]sulfinyl]-1H-benzimidazole Sodium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.